![molecular formula C8H15NO B13034413 exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, which are crucial for the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate and ZnBr2 are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while substitution reactions can yield a variety of N-substituted amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its bicyclic structure can interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create novel products with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxabicyclo ring system.
8-Oxabicyclo[3.2.1]octane: This compound is structurally similar but does not have the N-methyl group.
Uniqueness: exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine is unique due to its combination of an oxabicyclo ring system and an N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1S,5R)-N-methyl-8-oxabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C8H15NO/c1-9-6-4-7-2-3-8(5-6)10-7/h6-9H,2-5H2,1H3/t6?,7-,8+ |
Clé InChI |
CDGRYHZDKYDJSE-IEESLHIDSA-N |
SMILES isomérique |
CNC1C[C@H]2CC[C@@H](C1)O2 |
SMILES canonique |
CNC1CC2CCC(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


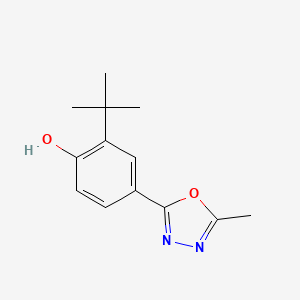
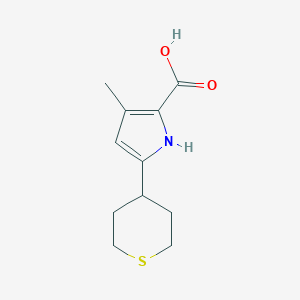


![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)

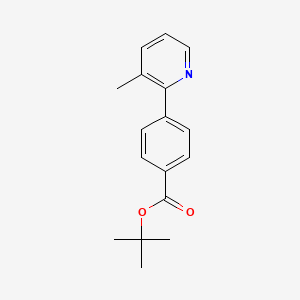
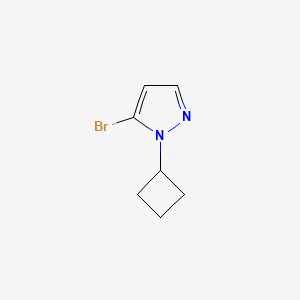
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)
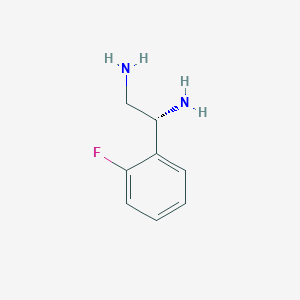
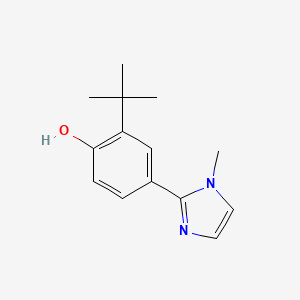
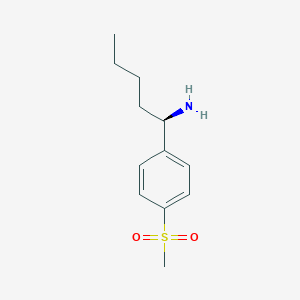
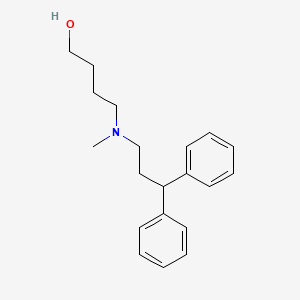
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
